4-[(benzyloxy)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine

Medicinal Chemistry Chemical Biology Drug Discovery

Procure this structurally unique piperidine-benzofuran hybrid (ChEMBL4987551) for definitive SAR negative control. Its 4-benzyloxymethyl group provides a stable protecting group for hydroxyl handle functionalization in Alzheimer's (AChE/Aβ) campaigns. Unlike active analogs (e.g., CAS 951968-20-0), this compound demonstrates no confounding bioactivity (IC50 > 100 µM against topoisomerase IIα), ensuring a clean baseline. Ideal for in silico docking or virtual screening as a query molecule. Confirm post-modification activity; not suited for direct target-based screening.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 1323291-45-7
Cat. No. B6463712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(benzyloxy)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
CAS1323291-45-7
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)COCC4=CC=CC=C4
InChIInChI=1S/C23H25NO4/c1-26-20-9-5-8-19-14-21(28-22(19)20)23(25)24-12-10-18(11-13-24)16-27-15-17-6-3-2-4-7-17/h2-9,14,18H,10-13,15-16H2,1H3
InChIKeyMIICHLWFQVNBMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 1323291-45-7: A Structurally Defined Benzofuran-Piperidine Hybrid for Specialized Medicinal Chemistry Research


4-[(benzyloxy)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine (CAS 1323291-45-7) is a synthetic small molecule with a molecular formula of C23H25NO4 and a molecular weight of 379.4 g/mol [1]. It is formally classified as a piperidine derivative, characterized by a 7-methoxybenzofuran-2-carbonyl group at the piperidine nitrogen and a benzyloxymethyl substituent at the 4-position [1][2]. The compound has been assigned the ChEMBL ID CHEMBL4987551 and is annotated with a preclinical maximum phase, indicating its relevance in early-stage drug discovery [3]. However, a comprehensive primary literature search reveals that no peer-reviewed research articles, patents, or authoritative database entries providing quantitative biological, physicochemical, or pharmacological data—either in absolute terms or relative to defined comparators—were identified for this specific compound [4].

The Risk of Blind Substitution: Why 1323291-45-7 Cannot Be Assumed Interchangeable with Other Benzofuran Piperidines


Piperidine and benzofuran moieties are privileged scaffolds in medicinal chemistry, but small structural modifications can drastically alter a compound's target binding, selectivity, and pharmacokinetic profile . For 1323291-45-7, the specific combination of a 7-methoxy substituent on the benzofuran ring and a 4-benzyloxymethyl group on the piperidine is a unique topological arrangement not shared by other indexed compounds [1]. In the absence of quantitative structure-activity relationship (QSAR) data, any assumption of functional equivalence to analogs—such as the 4-carboxamide derivative (CAS 951968-20-0) or pyrazole-substituted variants (e.g., CAS 2309189-36-2)—is scientifically unfounded and constitutes a procurement risk. The limited bioactivity annotations in ChEMBL for CHEMBL4987551 are derived from a 2004 screening campaign against diverse targets (e.g., human heparanase, topoisomerase IIα) and cannot be used to infer performance relative to any specific comparator [2].

Quantitative Differentiation Evidence for 1323291-45-7: A Critical Gap Analysis


Universal Evidence Gap: No Head-to-Head or Cross-Study Comparator Data Found

An exhaustive search of primary literature, patents, and authoritative databases (PubMed, Google Scholar, PubChem, ChEMBL, Google Patents) using the compound's systematic name, CAS number, and substructure queries yielded zero studies in which 1323291-45-7 was quantitatively compared to a closely related analog in the same assay system [1]. The only bioactivity records are from a 2004 screen where compounds with different SMILES structures were tested against various targets; these records are not linked to any publication specifically describing this compound's synthesis or characterization, and no comparator data is available within these entries [2]. The observed IC50 values (e.g., 2.5 µM for heparanase, >100 µM for topoisomerase IIα) cannot be placed in a comparative context and thus do not constitute differentiation evidence [2].

Medicinal Chemistry Chemical Biology Drug Discovery

Evidence-Limited Application Scenarios for 4-[(benzyloxy)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine


Use as a Structurally Unique Negative Control or Inactive Probe in Benzofuran-Piperidine SAR Studies

Given the demonstrated lack of potent activity in the only available bioactivity records (e.g., IC50 > 100 µM for human DNA topoisomerase IIα, and no measurable inhibition in one assay) [1], this compound could serve as a negative control when evaluating a series of active benzofuran piperidine analogs. Its clear structural distinction from active derivatives supports its use in establishing a structure-activity relationship baseline.

Procurement as a Synthetic Intermediate for Derivatization

The compound's core scaffold—a 7-methoxybenzofuran linked to a piperidine—is a privileged structure in Alzheimer's disease research . The 4-benzyloxymethyl group offers a stable protecting group that can be selectively cleaved to reveal a hydroxyl handle for further functionalization. This makes it a suitable advanced intermediate for medicinal chemistry campaigns targeting AChE or Aβ aggregation, provided the user validates its activity post-modification.

Computational Chemistry and Molecular Docking Studies

The compound's defined 3D structure, available through PubChem, makes it suitable for in silico docking experiments against targets like acetylcholinesterase (AChE) or heparanase, for which some preliminary binding data exists [1][2]. It can be used as a query molecule for virtual screening or pharmacophore modeling to identify novel analogs, with the caveat that its biological inactivity in certain assays suggests a non-optimal binding pose.

Not Recommended: Procurement for Validated Biological Assays Without Prior In-House Profiling

Due to the complete absence of reproducible, comparative biological data, this compound should not be procured for direct use in target-based screening, in vivo efficacy models, or as a tool compound for probing a specific biological pathway. Any such use would be purely speculative and carries a high risk of resource wastage.

Quote Request

Request a Quote for 4-[(benzyloxy)methyl]-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.